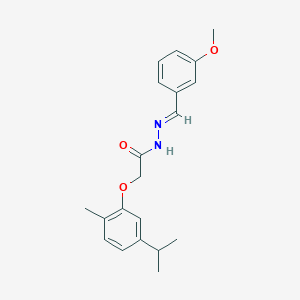
(2-Allyloxy-3-hydroxymethyl-5-methyl-phenyl)-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Allyloxy-3-hydroxymethyl-5-methyl-phenyl)-methanol is an organic compound characterized by its unique structure, which includes an allyloxy group, a hydroxymethyl group, and a methyl group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Allyloxy-3-hydroxymethyl-5-methyl-phenyl)-methanol typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Allylation: Introduction of the allyloxy group through a reaction with an allyl halide in the presence of a base.
Hydroxymethylation: Introduction of the hydroxymethyl group via a formylation reaction followed by reduction.
Methylation: Introduction of the methyl group through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Allyloxy-3-hydroxymethyl-5-methyl-phenyl)-methanol can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxymethyl group to a carboxylic acid.
Reduction: Reduction of the allyloxy group to an alkyl group.
Substitution: Halogenation of the phenyl ring or substitution of the hydroxymethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Use of halogenating agents like bromine or chlorine, and nucleophiles for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alkylated derivatives.
Substitution: Formation of halogenated or other substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-Allyloxy-3-hydroxymethyl-5-methyl-phenyl)-methanol can be used as an intermediate in the synthesis of more complex molecules. Its unique functional groups make it a versatile building block for organic synthesis.
Biology
In biological research, this compound might be studied for its potential biological activity. Its structural features could make it a candidate for drug development or as a probe in biochemical assays.
Medicine
In medicine, derivatives of this compound could be explored for therapeutic applications, particularly if they exhibit bioactivity such as anti-inflammatory or antimicrobial properties.
Industry
In industry, this compound could be used in the production of specialty chemicals, polymers, or as a precursor for materials with specific properties.
Mécanisme D'action
The mechanism of action of (2-Allyloxy-3-hydroxymethyl-5-methyl-phenyl)-methanol would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Allyloxy-3-hydroxymethyl-5-methyl-phenyl)-ethanol: Similar structure but with an ethanol group instead of methanol.
(2-Allyloxy-3-hydroxymethyl-5-methyl-phenyl)-propane: Similar structure but with a propane group.
(2-Allyloxy-3-hydroxymethyl-5-methyl-phenyl)-butanol: Similar structure but with a butanol group.
Propriétés
Formule moléculaire |
C12H16O3 |
|---|---|
Poids moléculaire |
208.25 g/mol |
Nom IUPAC |
[3-(hydroxymethyl)-5-methyl-2-prop-2-enoxyphenyl]methanol |
InChI |
InChI=1S/C12H16O3/c1-3-4-15-12-10(7-13)5-9(2)6-11(12)8-14/h3,5-6,13-14H,1,4,7-8H2,2H3 |
Clé InChI |
CFHSDNNBMCMKST-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)CO)OCC=C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11976386.png)
![(2E)-5-(4-chlorobenzyl)-2-[(2E)-(4-hydroxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11976387.png)
![N'-[(E)-biphenyl-4-ylmethylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11976390.png)
![N'-[(3Z)-5-Bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(2-chlorophenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11976398.png)



![10,20,37,47-tetramethyl-12,15,18,39,42,45-hexaoxanonacyclo[44.8.0.02,11.03,8.019,28.022,27.029,38.030,35.049,54]tetrapentaconta-1(46),2(11),3,5,7,9,19(28),20,22,24,26,29(38),30,32,34,36,47,49,51,53-icosaene](/img/structure/B11976426.png)


![N-{2-[2-Methyl(4-nitrobenzoyl)anilino]ethyl}-N-(2-methylphenyl)-4-nitrobenzamide](/img/structure/B11976444.png)
![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11976460.png)

![2-{[3-(2-methyl-2-propenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11976479.png)
